molecular formula C14H14O B3299221 (4-methylbiphenyl-3-yl)methanol CAS No. 89951-73-5

(4-methylbiphenyl-3-yl)methanol

Cat. No.: B3299221
CAS No.: 89951-73-5
M. Wt: 198.26 g/mol
InChI Key: WHTQLACXKNBOPF-UHFFFAOYSA-N
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Description

(4-Methylbiphenyl-3-yl)methanol is an organic compound with the molecular formula C14H14O It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a methanol group is attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methylbiphenyl-3-yl)methanol can be synthesized through several methods. One common synthetic route involves the Suzuki-Miyaura coupling reaction. In this method, 4-bromotoluene and 3-(hydroxymethyl)phenylboronic acid are used as starting materials. The reaction is catalyzed by palladium diacetate and potassium carbonate in a mixture of ethanol and water at room temperature .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Methylbiphenyl-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: 4-methylbiphenyl-3-carboxylic acid.

    Reduction: 4-methylbiphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the reagent used.

Scientific Research Applications

(4-Methylbiphenyl-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-methylbiphenyl-3-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The biphenyl structure allows for π-π interactions with aromatic compounds, which can affect the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-3-ylmethanol: Lacks the methyl group, resulting in different chemical properties.

    4-Methylbiphenyl: Lacks the hydroxyl group, affecting its reactivity and applications.

    3-Methylbiphenyl-4-ylmethanol: The position of the methyl and hydroxyl groups is reversed, leading to different chemical behavior.

Uniqueness

(4-Methylbiphenyl-3-yl)methanol is unique due to the specific positioning of the methyl and hydroxyl groups on the biphenyl structure. This arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2-methyl-5-phenylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-7-8-13(9-14(11)10-15)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTQLACXKNBOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

123 g (625 mmol) of 2-methyl-5-phenylbenzaldehyde was dissolved in a mixture of 1.1 L of tetrahydrofuran and 110 ml of water, and to the resulted solution was dropped, at 15 to 20° C., a solution prepared by dissolving 7.7 g (203 mmol) of sodium boron hydride in 70 ml of a 0.1 wt % sodium hydroxide aqueous solution. After completion of dropping, the mixture was stirred for 4 hours at 15 to 20° C. To this reaction solution was dropped 10 g of glacial acetic acid at 20° C. or lower, and this was poured into ice water. The reaction solution was extracted with t-butyl methyl ether, the organic layer was washed with water, saturated sodium bicarbonate solution, then, saturated saline, dried over anhydrous magnesium sulfate, then, concentrated to obtain 121 of 2-methyl-5-phenylbenzyl alcohol.
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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